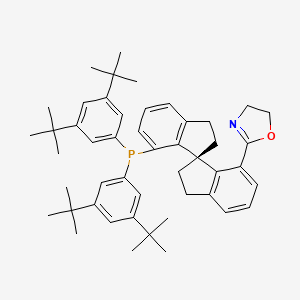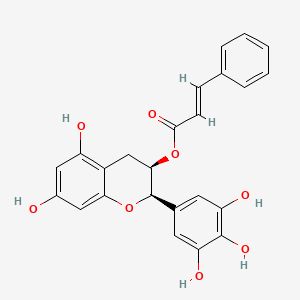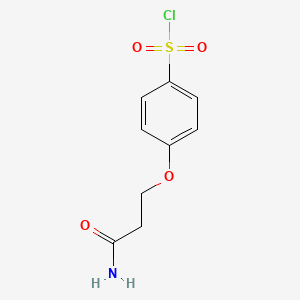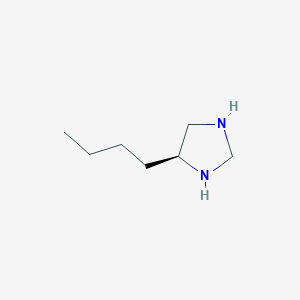
1,2,3,4,4a,9b-Hexahydro-4,6-dimethyldibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is a sulfur-containing organic compound It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in its structure can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups and hydrogenation.
4,6-Dimethyldibenzothiophene: Similar structure but without the hydrogenation.
1,2,3,4-Tetrahydrodibenzothiophene: Partially hydrogenated but without the methyl groups.
Uniqueness
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its analogs may not be as effective.
Propiedades
Fórmula molecular |
C14H18S |
|---|---|
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
4,6-dimethyl-1,2,3,4,4a,9b-hexahydrodibenzothiophene |
InChI |
InChI=1S/C14H18S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10,12,14H,4,6,8H2,1-2H3 |
Clave InChI |
TZCNKWPLSINERU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2C1SC3=C(C=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)






![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
